Structural Uniqueness: Ethoxy vs. Methoxy Substitution at the Pyrimidine 4-Position
The target compound incorporates a 4-ethoxy group on the pyrimidine ring, distinguishing it from the closest commercially available analog, 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine . This ethoxy-to-methoxy substitution represents a key variable in the CCR4 antagonist patent's generic formula I, where R1 and R2 substituents modulate receptor affinity [1]. While no direct head-to-head IC50 data is available in public literature for either compound, the patent exemplifies a range of alkoxy-substituted variants, indicating that the specific chain length (ethyl vs. methyl) is a critical parameter for binding optimization [1].
| Evidence Dimension | Alkoxy group at pyrimidine 4-position |
|---|---|
| Target Compound Data | Ethoxy (-OCH2CH3) |
| Comparator Or Baseline | 4-Methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine: Methoxy (-OCH3) |
| Quantified Difference | Addition of one methylene unit; predicted logP increase by ~0.5 units (class-level estimate based on Hansch π constants) |
| Conditions | Structural and physicochemical comparison; no direct biological assay data available for either compound in public domain |
Why This Matters
For medicinal chemistry SAR campaigns, the ethoxy group provides distinct lipophilicity and steric properties compared to the methoxy analog, which can translate to differential target affinity and metabolic stability.
- [1] LI, Song et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent 9,493,453 B2, granted November 15, 2016. View Source
